molecular formula C20H15BrClNO4S B301216 5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione

5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione

Cat. No. B301216
M. Wt: 480.8 g/mol
InChI Key: NGJOGZSUNDNNLN-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the field of scientific research. It is a thiazolidinedione derivative, which is known for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. It also inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to exhibit potent antioxidant activity by scavenging free radicals and reducing oxidative stress. It also exhibits anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In addition, it has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione in lab experiments include its potent biological activities, easy synthesis method, and availability. However, the limitations include its low solubility in water and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione. Some of the potential directions include:
1. Studying the compound's potential therapeutic applications in various diseases such as diabetes, cancer, and neurodegenerative disorders.
2. Investigating the compound's mechanism of action and identifying the molecular targets involved in its biological effects.
3. Developing more potent derivatives of 5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione with improved solubility and bioavailability.
4. Conducting in vivo studies to evaluate the compound's safety and efficacy in animal models.
5. Exploring the potential of the compound as a lead molecule for drug development.
Conclusion:
In conclusion, 5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione is a chemical compound with significant potential in scientific research. It exhibits potent antioxidant, anticancer, and anti-inflammatory activities, and its easy synthesis method and availability make it a promising lead molecule for drug development. Further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione involves the condensation reaction of 3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione and 4-(allyloxy)-3-bromo-5-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction takes place in anhydrous ethanol at room temperature, and the product is obtained in good yield after purification.

Scientific Research Applications

The thiazolidinedione derivatives have been extensively studied for their potential therapeutic applications in various diseases such as diabetes, cancer, inflammation, and neurodegenerative disorders. 5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer activities in various in vitro and in vivo studies.

properties

Product Name

5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C20H15BrClNO4S

Molecular Weight

480.8 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H15BrClNO4S/c1-3-7-27-18-15(21)8-12(9-16(18)26-2)10-17-19(24)23(20(25)28-17)14-6-4-5-13(22)11-14/h3-6,8-11H,1,7H2,2H3/b17-10-

InChI Key

NGJOGZSUNDNNLN-YVLHZVERSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Br)OCC=C

SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Br)OCC=C

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Br)OCC=C

Origin of Product

United States

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